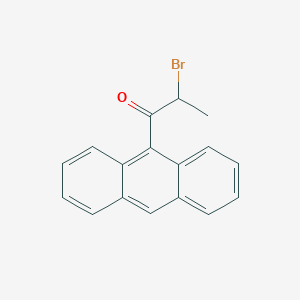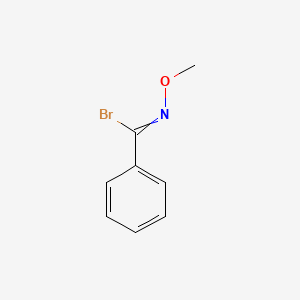
Propanedinitrile, 2,2'-(2,5-diethyl-2,5-cyclohexadiene-1,4-diylidene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedinitrile, 2,2’-(2,5-diethyl-2,5-cyclohexadiene-1,4-diylidene)bis- is a chemical compound with the molecular formula C14H12N4 It is known for its unique structure, which includes a cyclohexadiene ring substituted with diethyl groups and dicyanomethylene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, 2,2’-(2,5-diethyl-2,5-cyclohexadiene-1,4-diylidene)bis- typically involves the reaction of 2,5-diethyl-2,5-cyclohexadiene-1,4-dione with malononitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and a catalyst like piperidine. The reaction proceeds through a condensation mechanism, forming the desired product with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Propanedinitrile, 2,2’-(2,5-diethyl-2,5-cyclohexadiene-1,4-diylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinodimethane derivatives.
Reduction: Reduction reactions can convert the dicyanomethylene groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinodimethane derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanedinitrile, 2,2’-(2,5-diethyl-2,5-cyclohexadiene-1,4-diylidene)bis- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of Propanedinitrile, 2,2’-(2,5-diethyl-2,5-cyclohexadiene-1,4-diylidene)bis- involves its interaction with molecular targets through its cyano and dicyanomethylene groups. These groups can form strong interactions with electron-rich sites in biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Propanedinitrile, 2,2’-(2,5-dimethyl-2,5-cyclohexadiene-1,4-diylidene)bis-: Similar structure but with methyl groups instead of ethyl groups.
Propanedinitrile, 2,2’-(2,3,5,6-tetrafluoro-2,5-cyclohexadiene-1,4-diylidene)bis-: Contains fluorine atoms, leading to different chemical properties.
Uniqueness
Propanedinitrile, 2,2’-(2,5-diethyl-2,5-cyclohexadiene-1,4-diylidene)bis- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
56403-73-7 |
|---|---|
Fórmula molecular |
C16H12N4 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
2-[4-(dicyanomethylidene)-2,5-diethylcyclohexa-2,5-dien-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C16H12N4/c1-3-11-5-16(14(9-19)10-20)12(4-2)6-15(11)13(7-17)8-18/h5-6H,3-4H2,1-2H3 |
Clave InChI |
QRUVJABMVMFXTD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C#N)C#N)C(=CC1=C(C#N)C#N)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


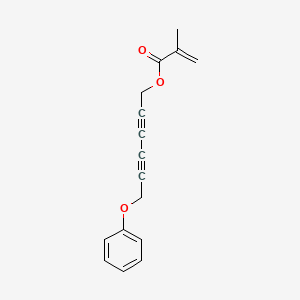

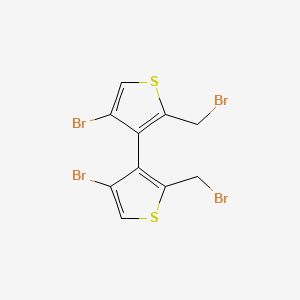

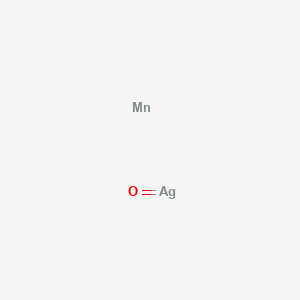
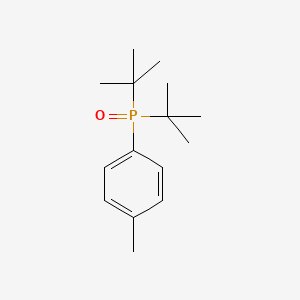

![1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14634189.png)


